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molecular formula C6H5N3O2 B8796426 1-Methyl-4-nitro-1H-pyrrole-2-carbonitrile

1-Methyl-4-nitro-1H-pyrrole-2-carbonitrile

Cat. No. B8796426
M. Wt: 151.12 g/mol
InChI Key: UTSXFVBVFHCDCU-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Compound 22-4 (1 g) was dissolved in anhydrous acetic acid (100 ml), and cooled to 0° C. To the solution was slowly added dropwise nitric acid (380 μl) with stirring, followed by stirring at the same temperature for 1 hour and subsequently at room temperature for 18 hours. After confining the completion of the reaction, to the mixture was added an ice-water (200 ml), followed by slowly adding solid sodium hydroxide (20 g) thereto and stirring for 1 hour. The obtained mixture was extracted with ether (50 ml×3). The obtained organic layer was washed with aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, and then filtered. The filtrate was concentrated under reduced pressure and purified by column-chromatography (ethyl acetate/hexane=1/3) to yield the compound 22-5 (1.05 g, 73.7%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
380 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
73.7%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)#[N:2].[N+:9]([O-])([OH:11])=[O:10].[OH-].[Na+]>C(O)(=O)C>[N+:9]([C:6]1[CH:7]=[C:3]([C:1]#[N:2])[N:4]([CH3:8])[CH:5]=1)([O-:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1N(C=CC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
380 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 1 hour and subsequently at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
STIRRING
Type
STIRRING
Details
stirring for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with ether (50 ml×3)
WASH
Type
WASH
Details
The obtained organic layer was washed with aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column-chromatography (ethyl acetate/hexane=1/3)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(N(C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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